Chrysanthemic acid, isopropyl ester
Description
Historical Perspectives on Chrysanthemic Acid and its Esters in Agrochemical Development
The journey of chrysanthemic acid in agrochemical development began with the study of natural pyrethrins (B594832), the insecticidal compounds found in the seed cases of Chrysanthemum cinerariaefolium. wikipedia.orgwikipedia.org The insecticidal properties of pyrethrum have been utilized for centuries, with scientific investigation into its active components commencing in the early 20th century. wikipedia.org The structures of the active esters, pyrethrin I and pyrethrin II, were elucidated in 1924 by Hermann Staudinger and Lavoslav Ružička. wikipedia.orgwikipedia.org This discovery was a watershed moment, revealing that pyrethrin I is an ester of chrysanthemic acid. wikipedia.org
The initial synthetic efforts aimed to replicate and improve upon the natural pyrethrins. The development of synthetic pyrethroids was driven by the need for more stable and potent insecticides. asianpubs.org Early synthetic pyrethroids, such as allethrin (B1665230), were esters of chrysanthemic acid. wikipedia.org The reactivity of chrysanthemic acid and its lower alkyl esters, including the methyl, ethyl, and isopropyl esters, has been instrumental in the discovery of new insecticides and in understanding their environmental fate. unamur.be
Significance of Chrysanthemic Acid, Isopropyl Ester in Pyrethroid Chemistry
While not as commercially prominent as other esters, isopropyl chrysanthemate serves as a crucial intermediate and a model compound in pyrethroid research. The study of the reactivity of "lower esters" of chrysanthemic acid, a group that explicitly includes the isopropyl ester, has been vital for structure elucidation and the development of novel insecticides. unamur.be The reactivity of its core components—the carboxylic ester moiety, the isobutenyl group, and the cyclopropane (B1198618) ring—can be manipulated independently, offering a versatile platform for chemical synthesis. unamur.be
Research has shown that close isosteres of potent pyrethroids like fenvalerate, where isopropyl groups are replaced by cyclopropyl groups, exhibit significant insecticidal activity. researchgate.net This highlights the importance of the steric and electronic properties of the ester group in determining the biological efficacy of the final pyrethroid.
Isomeric Forms and Stereochemical Importance of Chrysanthemic Acid Derivatives
Chrysanthemic acid possesses two chiral centers at the C1 and C3 positions of the cyclopropane ring, leading to the existence of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). wikipedia.orggoogle.com These are also referred to as (+)-trans, (-)-trans, (+)-cis, and (-)-cis isomers, respectively. wikipedia.org
The stereochemistry of chrysanthemic acid derivatives is of paramount importance as it directly influences their insecticidal activity. nih.gov Generally, the esters derived from the (1R)-isomers are significantly more potent insecticides than their (1S)-counterparts. nih.gov Furthermore, for many pyrethroids, the trans-isomers exhibit greater insecticidal activity than the cis-isomers. google.comgoogle.com
The differential biological activity of these isomers has driven the development of stereoselective syntheses and epimerization processes to enrich the more active isomers. google.comunamur.be For instance, methods have been developed to convert less active cis-chrysanthemate esters into the more desirable trans-isomers through C3-epimerization using Lewis acids. google.com The ability to selectively synthesize or isolate specific stereoisomers is a key aspect of modern pyrethroid manufacturing.
Table 1: Stereoisomers of Chrysanthemic Acid
| Isomer Configuration | Common Name |
| (1R,3R) | (+)-trans |
| (1S,3S) | (-)-trans |
| (1R,3S) | (+)-cis |
| (1S,3R) | (-)-cis |
This table outlines the four stereoisomers of chrysanthemic acid based on the configuration at the C1 and C3 positions of the cyclopropane ring.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5458-64-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
propan-2-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-8(2)7-10-11(13(10,5)6)12(14)15-9(3)4/h7,9-11H,1-6H3 |
InChI Key |
KTDHAAMLKPAGNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1C(C1(C)C)C=C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Chrysanthemic Acid and Its Isopropyl Ester
Stereoselective and Enantioselective Synthesis of Chrysanthemic Acid and its Esters
The insecticidal activity of pyrethroids is highly dependent on their stereochemistry, with the (1R)-trans isomer of chrysanthemic acid being particularly potent. asm.org This has driven the development of synthetic methods that can selectively produce this desired stereoisomer, thereby avoiding the need for costly separation of isomeric mixtures.
The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. youtube.com In the context of chrysanthemic acid synthesis, a chiral auxiliary can be attached to the substrate, directing the cyclopropanation reaction to occur in a stereoselective manner. After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net For instance, chiral aminosulfoxonium ylides have been employed to achieve the asymmetric synthesis of chiral cyclopropanes. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. acs.orgacs.org Copper complexes with chiral ligands, such as salicylaldimine (Schiff base) ligands, have proven effective in catalyzing the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with diazoacetates. acs.orgacs.org These catalysts can achieve high yields and excellent enantioselectivities. acs.orgacs.org The development of highly efficient catalysts is crucial for the industrial production of chiral chrysanthemic acid esters. acs.org
| Catalyst System | Reactants | Product | Enantiomeric Excess (ee) | Yield |
| Copper salicylaldimine complex | 2,5-dimethyl-2,4-hexadiene and tert-butyl diazoacetate | Chiral chrysanthemic acid esters | >90% | - |
| Copper Schiff base complex with Lewis acid | 2,5-dimethyl-2,4-hexadiene and tert-butyl diazoacetate | Chiral chrysanthemic acid esters | 91% | 90% |
Diastereoselective cyclopropanation reactions are another important avenue for the stereocontrolled synthesis of chrysanthemic acid. researchgate.netresearchgate.net These reactions often involve the use of a substrate that already contains a chiral center, which then directs the stereochemistry of the newly formed cyclopropane (B1198618) ring. For example, the cyclopropanation of γ-alkoxy-α,β-unsaturated esters with ylides can proceed with a high degree of stereocontrol. researchgate.net The stereochemistry of the double bond in the starting ester plays a significant role in determining the stereochemical outcome of the reaction. researchgate.net
Total Synthesis of Specific Stereoisomers
The total synthesis of specific stereoisomers of chrysanthemic acid is a complex but essential process for producing highly active pyrethroid insecticides. The molecule has four stereoisomers: (1R,3R)-(+)-trans, (1S,3S)-(-)-trans, (1R,3S)-(+)-cis, and (1S,3R)-(-)-cis. wikipedia.org Generally, the esters derived from the (+)-trans isomer exhibit the highest insecticidal activity. google.com
Synthetic routes often involve the construction of the cyclopropane ring with the desired stereochemistry. One approach involves the reaction of a suitable diene with a diazo compound, followed by cyclopropanation. The separation of cis and trans isomers can then be performed, followed by the resolution of the racemic mixtures to isolate the desired enantiomer. unamur.be For instance, the synthesis of deltamethrin, a potent insecticide, requires the (1R,3R)-cis isomer, which can be obtained through a multi-step process involving reductive ozonolysis of (1R,3S)-cis-chrysanthemic acid. unamur.be
Another strategy involves the epimerization at the C-3 position of a precursor aldehyde, which is favored by the formation of a bicyclic lactol intermediate. unamur.be While total synthesis provides access to all stereoisomers, the procedures can be lengthy and require careful control of reaction conditions to achieve high stereoselectivity. rsc.orgnih.gov
Biocatalytic Approaches for Enantiopure Chrysanthemic Acid Esters
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure chrysanthemic acid esters. nih.gov Enzymes, with their inherent stereoselectivity, can be employed to resolve racemic mixtures or to asymmetrically synthesize the desired stereoisomer. tamu.edu
Enzymatic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze a reaction with one enantiomer, leaving the other unreacted. For chrysanthemic acid esters, lipases and esterases are commonly employed for their hydrolytic activity. tamu.eduresearchgate.net
In this process, a racemic mixture of chrysanthemic acid esters is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester into the corresponding carboxylic acid, while the other enantiomeric ester remains largely intact. The resulting mixture of the acid and the unreacted ester can then be separated based on their different chemical properties.
One study investigated the enzymatic hydrolysis of a diastereomeric mixture of two chrysanthemic acid ester racemates. Pig liver esterase (PLE) demonstrated high activity and diastereoselectivity, preferentially hydrolyzing the trans-ester. researchgate.net The efficiency of the resolution is often quantified by the enantiomeric excess (e.e.) of the product and the conversion rate.
Table 1: Enzymatic Resolution of Racemic Esters
| Enzyme | Substrate | Selectivity | Reference |
|---|---|---|---|
| Pig Liver Esterase (PLE) | Racemic chrysanthemic acid esters | High trans-selectivity | researchgate.net |
| Phosphotriesterase (PTE) | Racemic phosphinate esters | Preferential hydrolysis of SP-enantiomers | tamu.edunih.gov |
To improve the efficiency and selectivity of biocatalytic resolutions, optimization of the biocatalyst system is crucial. This can involve screening for novel enzymes with higher selectivity, modifying existing enzymes through protein engineering, or optimizing reaction conditions.
Researchers have successfully engineered variants of phosphotriesterase (PTE) to exhibit altered or even reversed stereoselectivity in the hydrolysis of phosphinate esters. tamu.edunih.gov By introducing specific mutations in the enzyme's active site, the preference for one enantiomer over the other can be significantly enhanced. For example, a mutant PTE was created that preferentially hydrolyzed the (RP)-enantiomer of a phosphinate ester, whereas the wild-type enzyme favored the (SP)-enantiomer. nih.gov
Optimization of reaction parameters such as temperature, pH, and solvent can also have a profound impact on enzyme activity and selectivity. For instance, in the synthesis of fatty acid isopropyl esters, adjusting the molar ratio of reactants and the reaction temperature can significantly influence the reaction rate and yield. ui.ac.id Immobilization of the enzyme can further enhance its stability and allow for its reuse, making the process more cost-effective and sustainable. nih.gov
Novel Esterification Methods for Chrysanthemic Acid, Isopropyl Ester
The development of novel and efficient esterification methods is essential for the synthesis of this compound. Traditional methods often involve harsh conditions or the use of toxic reagents. Modern approaches focus on milder reaction conditions, the use of effective catalysts, and the application of green chemistry principles.
A novel approach to esterification involves a two-step process starting with the acetalization of an aldehyde, followed by esterification. asianpubs.org Acetalization reactions are typically catalyzed by acids. asianpubs.orgresearchgate.net In one reported method, an aldehyde is first reacted with glycerol (B35011) in the presence of a resin catalyst (NKC-9) to form an acetal (B89532). asianpubs.org This acetal is then reacted with chrysanthemoyl chloride, which is prepared by treating chrysanthemic acid with thionyl chloride, to yield the final chrysanthemic acid ester. asianpubs.org This method avoids the direct use of chrysanthemic acid in the esterification step, potentially leading to higher yields and cleaner reactions.
Catalytic asymmetric acetalization has also been explored for the synthesis of chiral esters. This method involves the enantioselective addition of a carboxylic acid to a catalyst-bound intermediate, leading to the formation of an optically enriched acetal that can then be converted to the desired ester. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of chrysanthemic acid esters to develop more environmentally friendly and sustainable processes. acs.orgskpharmteco.comnih.gov These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgnih.gov
Biocatalytic approaches, as discussed earlier, are a prime example of green chemistry in action. nih.gov Enzymes operate under mild conditions, are highly specific, and can often eliminate the need for protecting groups, thereby reducing the number of synthetic steps and minimizing waste. acs.org
The use of recyclable catalysts, such as the resin used in the acetalization reaction, aligns with green chemistry principles by reducing catalyst waste. asianpubs.org Furthermore, the development of solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. nih.govskpharmteco.com For example, the biocatalytic synthesis of a branched-chain ester has been successfully carried out in a solvent-free medium. nih.gov The pursuit of synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is another key goal. acs.org
Stereochemical Analysis and Chirality in Chrysanthemic Acid, Isopropyl Ester
Analytical Techniques for Enantiomeric and Diastereomeric Purity Determination
The accurate determination of the enantiomeric and diastereomeric purity of chrysanthemic acid esters is crucial for quality control and for understanding structure-activity relationships. Various analytical techniques are employed for this purpose, with gas chromatography and spectroscopic methods being the most prominent.
Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and quantification of the stereoisomers of chrysanthemic acid and its derivatives. nih.govuni-muenchen.de The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. uni-muenchen.de
The development of highly enantioselective CSPs has been essential for the advancement of chiral GC. nih.govuni-muenchen.de For the separation of compounds like chrysanthemic acid esters, several types of CSPs have proven effective. These include:
Amino acid derivatives: The first commercialized chiral GC stationary phase, Chirasil-Val, consists of L-valine tert-butylamide linked to a polysiloxane backbone. researchgate.net This type of phase separates enantiomers based on hydrogen bonding and dipole-dipole interactions. uni-muenchen.de
Cyclodextrin (B1172386) derivatives: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with a wide range of molecules. chromatographyonline.com Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, are extensively used as CSPs in GC. chromatographyonline.com The separation mechanism involves the formation of transient diastereomeric inclusion complexes with differing stabilities. The size of the cyclodextrin cavity and the nature of the derivative moieties provide unique selectivities for different analytes. chromatographyonline.com
The choice of the appropriate CSP and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the stereoisomers. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality, which is advantageous for trace enantiomer analysis. researchgate.net
Table 1: Examples of Chiral Stationary Phases for GC Analysis of Chrysanthemic Acid Derivatives
| Chiral Stationary Phase Type | Separation Principle | Typical Applications |
| Amino Acid Derivatives (e.g., Chirasil-Val) | Hydrogen bonding, dipole-dipole interactions | Separation of N-trifluoroacetylated amino acid esters and other polar chiral compounds. uni-muenchen.de |
| Cyclodextrin Derivatives (e.g., Permethylated β-cyclodextrin) | Formation of diastereomeric inclusion complexes | Broad applicability for acids, amines, alcohols, esters, and hydrocarbons. chromatographyonline.com |
| Metal Coordination Complexes | Chiral recognition via metal coordination | Specialized applications for certain classes of compounds. |
While chromatographic techniques are excellent for determining the purity of enantiomers and diastereomers, spectroscopic methods are often employed for the absolute assignment of their stereochemistry.
One such method involves the formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent (CDA). thieme-connect.de The resulting diastereomers possess different physical and spectroscopic properties that can be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. For instance, reacting a racemic mixture of an alcohol with an enantiomerically pure carboxylic acid produces a mixture of diastereomeric esters. libretexts.org These diastereomers can then be separated and their individual stereochemistry determined.
More advanced optical methods, such as circular dichroism (CD) spectroscopy, are also being developed for the rapid determination of enantiomeric and diastereomeric excess. nih.govrsc.orgbohrium.com These techniques rely on the differential absorption of left and right circularly polarized light by chiral molecules. By creating and analyzing a series of CD spectra, it is possible to build multivariate regression models that can predict the complete stereoisomer composition of a mixture without the need for chromatographic separation. nih.govrsc.orgbohrium.com
Resolution of Racemic Mixtures of Chrysanthemic Acid
The synthesis of chrysanthemic acid often results in a racemic mixture of its enantiomers. Since the biological activity of pyrethroid insecticides is highly dependent on the stereochemistry, the resolution of this racemic mixture is a crucial step in the manufacturing process. rsc.org The most common methods for resolving racemic chrysanthemic acid involve the formation of diastereomeric salts and subsequent separation by crystallization. orgosolver.comuctm.eduresearchgate.net
The principle of diastereomeric salt formation involves reacting the racemic chrysanthemic acid with an enantiomerically pure chiral base (a resolving agent). libretexts.orglibretexts.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated. libretexts.orglibretexts.org
Commonly used chiral resolving agents for acidic compounds like chrysanthemic acid include naturally occurring alkaloids such as brucine (B1667951) and strychnine, as well as synthetic chiral amines like (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol (DMAD). libretexts.orgrsc.org The choice of the resolving agent and the solvent system is critical for achieving efficient separation. rsc.orgrsc.org For example, a study on the resolution of trans-chrysanthemic acid found that ether-type solvents containing methanol (B129727) were optimal when using DMAD as the resolving agent. rsc.orgrsc.orgresearchgate.net
The process typically involves the following steps:
Reaction of the racemic acid with the chiral base to form a mixture of diastereomeric salts.
Fractional crystallization of the salt mixture to isolate the less soluble diastereomer.
Regeneration of the enantiomerically pure acid from the separated diastereomeric salt by treatment with a strong acid. libretexts.org
Crystallization is a fundamental technique for the separation of diastereomeric salts. orgosolver.comuctm.eduresearchgate.net The success of this method relies on the difference in solubility between the two diastereomeric salts in a particular solvent. libretexts.org By carefully controlling conditions such as temperature, concentration, and solvent composition, one diastereomer can be selectively crystallized out of the solution, leaving the other in the mother liquor. rsc.orgrsc.org
The efficiency of the resolution can be influenced by various factors, including the formation of solvates. For instance, in the resolution of trans-chrysanthemic acid with DMAD, methanol was found to be incorporated into the crystals of the less soluble diastereomeric salt, which is believed to promote nucleation and crystal growth. rsc.orgresearchgate.net
Beyond the separation of diastereomeric salts, direct crystallization methods for resolving racemic mixtures also exist, though they are less common for chrysanthemic acid. These methods, such as preferential crystallization, are applicable to systems where the enantiomers crystallize as a conglomerate (a physical mixture of separate enantiomeric crystals). uctm.edunih.gov
Table 2: Comparison of Resolution Techniques for Racemic Chrysanthemic Acid
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Widely applicable and effective for many racemic acids. orgosolver.com | Requires stoichiometric amounts of a chiral resolving agent, which can be expensive. libretexts.org |
| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated racemic solution. nih.gov | Does not require a chiral auxiliary. | Only applicable to conglomerate-forming systems, which are relatively rare. nih.gov |
Influence of Stereochemistry on Derivative Properties
The stereochemistry of chrysanthemic acid has a profound impact on the biological and physical properties of its derivatives, including isopropyl chrysanthemate. This is a well-established principle in pharmacology and agrochemistry, where the three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets. mdpi.com
Generally, only one enantiomer of a chiral pesticide is responsible for the desired biological activity, while the other may be inactive or even exhibit undesirable effects. rsc.org The insecticidal activity of pyrethroids, for example, is highly stereospecific. The spatial orientation of the substituents on the cyclopropane (B1198618) ring and the stereochemistry of the ester group are critical for effective binding to the target site in insects, which is typically a voltage-gated sodium channel.
While specific data on the differential properties of the individual stereoisomers of "Chrysanthemic acid, isopropyl ester" is not extensively detailed in the provided search results, the general principles of stereochemistry in pyrethroids strongly suggest that the different stereoisomers will exhibit significant variations in their insecticidal efficacy. The stereochemistry can also influence other properties such as metabolic pathways, environmental fate, and toxicity to non-target organisms. mdpi.com The development of stereoselective syntheses and efficient resolution methods is therefore driven by the need to produce the most active and safest isomer of a given pyrethroid insecticide.
Derivatives and Analogues of Chrysanthemic Acid, Isopropyl Ester
Synthesis of Structurally Modified Chrysanthemic Esters
The synthesis of modified chrysanthemic esters is a key area of research aimed at developing new insecticides. unamur.be Various methods have been developed to create novel esters by altering different parts of the chrysanthemic acid molecule.
One common approach involves the conversion of chrysanthemic acid into chrysanthemoyl chloride by reacting it with thionyl chloride (SOCl₂). This acid chloride is then reacted with a desired alcohol in the presence of a base like pyridine (B92270) to form the corresponding ester. asianpubs.org A general scheme for this process is the reaction of an acetal (B89532) with chrysanthemoyl chloride in dichloromethane (B109758) (CH₂Cl₂) and pyridine at room temperature. asianpubs.org
Another synthetic strategy focuses on modifying the starting materials. For instance, an alternative synthesis of chrysanthemic acid itself has been developed starting from 2,2,5,5-tetramethyltetrahydrofuran-3-one. tandfonline.com This pathway involves an olefination reaction to create a mixture of unsaturated esters, which are then hydrogenated, hydrolyzed, and converted through a dichloroester intermediate to yield trans-chrysanthemic acid. tandfonline.com
Furthermore, synthetic analogues are created by esterifying chrysanthemic acid or its derivatives with various alcohols. gla.ac.uk For example, the commercially produced insecticide allethrin (B1665230) is made by esterifying chrysanthemic acid with (±)-allylrethrolone. gla.ac.uk The development of flexible synthetic routes for chrysanthemic acid has enabled the creation of a wide array of pyrethrin analogues with varied acid components. gla.ac.uk
Table 1: Selected Synthetic Reactions for Chrysanthemic Ester Derivatives
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Chrysanthemic acid | 1. SOCl₂ 2. Acetal, Pyridine, CH₂Cl₂ | Novel Chrysanthemic Acid Esters | asianpubs.org |
| 2,2,5,5-tetramethyltetrahydrofuran-3-one | Diethyl ethoxycarbonylmethylphosphonate, then catalytic hydrogenation and further steps | trans-Chrysanthemic Acid | tandfonline.com |
| (±)-cis/trans-Chrysanthemic acid | (±)-allylrethrolone | Allethrin (mixture of esters) | gla.ac.uk |
Exploration of Structure-Activity Relationships in Non-Human Biological Systems
The relationship between the chemical structure of chrysanthemic acid esters and their insecticidal activity is a critical aspect of their development. kyoto-u.ac.jp Modifications to both the acid and alcohol portions of the ester can lead to significant changes in toxicity and knockdown effects on insects like the common housefly. kyoto-u.ac.jp
Research has shown that the stereochemistry of the cyclopropane (B1198618) ring is crucial. Esters of (+)-trans-chrysanthemic acid are generally more insecticidally active than esters of the cis form. gla.ac.ukgoogle.com For example, when comparing geometrical isomers of 2,2-dimethyl-3-(3',4'-methylenedioxyphenyl)-cyclopropane-1-carboxylic acid esterified with (±)-allethrolone, the (±)-trans-acid ester was found to be significantly more potent than the (±)-cis-acid ester. kyoto-u.ac.jp
Further studies on aryl analogues of chrysanthemic acid have elucidated the impact of substituents on the cyclopropane ring. The introduction of a substituted phenyl group at position 3 of the ring can yield esters with notable insecticidal activity. kyoto-u.ac.jp One particularly effective compound, the (±)-allethrolone ester of 2,2-dimethyl-3-(3',4'-methylenedioxyphenyl)-cyclopropane-1-carboxylic acid, was found to be more toxic than the standard α-(±)-trans-allethrin. kyoto-u.ac.jp
Alterations to the isobutenyl side chain have also been explored. It has been observed that the insecticidal activity of the ester tends to decrease as the size of the substituents at the 2' position of the alkene chain increases. gla.ac.uk Conversely, replacing the isobutenyl group with a dichlorovinyl or dibromovinyl group, as seen in pyrethroids like cypermethrin (B145020) and deltamethrin, can lead to highly potent insecticides. unamur.be
Table 2: Relative Insecticidal Effectiveness of Chrysanthemic Ester Analogues
| Compound | Comparison | Relative Mortality | Relative Knockdown | Reference |
|---|---|---|---|---|
| (±)-allethrolone ester of 2,2-dimethyl-3-(3',4'-methylenedioxyphenyl)-cyclopropane-1-carboxylic acid | vs. α-(±)-trans-allethrin | 1.48 | 1.21 | kyoto-u.ac.jp |
| (±)-trans-acid allethrolone (B1665232) ester* | vs. (±)-cis-acid allethrolone ester* | 2.36 | 1.75 | kyoto-u.ac.jp |
*Acid moiety is 2,2-dimethyl-3-(3',4'-methylenedioxyphenyl)-cyclopropane-1-carboxylic acid
Cyclopropane Ring Modifications and their Impact
The cyclopropane ring is a key functional group in chrysanthemic acid, and its modification has been a fruitful area of research. unamur.be These modifications range from introducing new substituents to cleaving the ring structure itself.
One significant modification is the replacement of the isobutenyl side chain attached to the cyclopropane ring. gla.ac.uk For example, the synthesis of cypermethrin involves the formal replacement of the two vinylic methyl groups on the side chain with two chlorine atoms. unamur.be This transformation is typically achieved through the cleavage of the C=C double bond via ozonolysis, followed by the construction of the new dichlorovinyl moiety. unamur.be
Attaching different groups directly to the cyclopropane ring has also been investigated. Synthesizing cyclopropanecarboxylic acids with substituted phenyl groups on the ring has led to the discovery of esters with enhanced insecticidal properties. kyoto-u.ac.jp However, it has also been noted that varying the substituents at position 3 of the cyclopropane ring can often lead to esters with lower activity than the natural pyrethrins (B594832). gla.ac.uk
More drastic modifications involve the acid-catalyzed cleavage of the cyclopropane ring itself. rsc.org Depending on the structure of the substrate, different cleavage pathways can occur. For instance, chrysanthemyl alcohol and related compounds can undergo a 1,3-(artemisyl) cleavage, while dihydrochrysanthemyl alcohol tends to undergo a 1,2-(santolinyl) scission. rsc.org These reactions demonstrate the chemical reactivity of the cyclopropane ring and offer pathways to novel acyclic terpenoid structures from chrysanthemic acid relatives. rsc.org
Table of Compound Names
Mechanistic Studies of Chrysanthemic Acid Esters in Biological Systems Non Human
Molecular Interactions with Insect Nervous Systems
The primary mode of action for chrysanthemic acid esters and their synthetic analogs, pyrethroids, is the disruption of normal nerve function by targeting voltage-gated sodium channels. wikipedia.orgnih.gov These channels are crucial for the initiation and propagation of action potentials along nerve axons.
Chrysanthemic acid esters function as potent modulators of voltage-gated sodium channels in invertebrates. nih.gov Their mechanism involves binding to the sodium channels and trapping them in a modified state, which disrupts their normal gating kinetics. Specifically, compounds like pyrethroids are known to prolong the open state of the sodium channel, leading to a persistent influx of sodium ions.
In contrast, other related insecticides, known as sodium channel blocker insecticides (SCBIs), are believed to bind to and stabilize the channel in a non-conducting, slow-inactivated state. nih.govnih.gov While structurally distinct from simple chrysanthemic acid esters, their study has illuminated the vulnerability of insect sodium channels. Research has identified specific amino acid residues within the inner pore of the channel that are critical for the binding of these blockers. nih.gov This targeted action on the sodium channel is the foundational reason for the potent insecticidal activity of this class of compounds. wikipedia.org
The modulation of sodium channels by chrysanthemic acid esters leads to profound disturbances in nerve signaling. The prolonged sodium influx causes membrane depolarization, leading to hyperexcitability of the nervous system. This is manifested as a rapid onset of uncontrolled nerve impulses, followed by nerve block.
The observable effects on target insects include initial hyperactivity, tremors, and convulsions, which ultimately progress to paralysis and death. mdpi.com This sequence of symptoms is a direct consequence of the widespread disruption of synaptic transmission and nerve impulse conduction throughout the insect's central and peripheral nervous systems. Studies on crustacean neurons have shown that related sodium channel-blocking compounds increase the threshold required to generate an action potential, effectively blocking nerve signal transmission. nih.gov
Table 1: Summary of Neurological Interactions
| Molecular Target | Mechanism of Action | Consequence for Nerve Function |
|---|
Enzymatic Biotransformation in Non-Human Organisms
The persistence and toxicity of chrysanthemic acid, isopropyl ester in an organism are heavily influenced by metabolic processes. Two key enzyme families, esterases and cytochrome P450 monooxygenases, play crucial roles in its biotransformation and degradation. nih.govnih.gov
Esterases are hydrolase enzymes that catalyze the cleavage of ester bonds, a fundamental step in the metabolism of isopropyl chrysanthemate. nih.govnih.gov This hydrolysis reaction breaks the ester linkage, separating the chrysanthemic acid moiety from the isopropyl alcohol. This process is generally considered a detoxification step, as the resulting metabolites are typically more polar and more easily excreted than the parent compound.
Carboxylesterases, found in various tissues including the liver and lungs, are particularly significant in the hydrolysis of xenobiotic esters. nih.govncl.ac.uk In some cases, esterase activity can also lead to the bioactivation of a compound. For instance, the insecticide indoxacarb, a pro-drug, requires cleavage by an esterase within the target insect to be converted into its active, sodium channel-blocking form. nih.gov
Following or preceding ester hydrolysis, the chrysanthemic acid molecule and its metabolites can be further modified by cytochrome P450 monooxygenases (P450s). frontiersin.org These enzymes are a versatile family of oxidoreductases that play a central role in the metabolism of a vast array of foreign compounds (xenobiotics). researchgate.net
P450s catalyze oxidative reactions, such as hydroxylation, which increases the water solubility of the molecule, facilitating its detoxification and elimination from the organism. The involvement of P450 enzymes in breaking down complex organic pollutants has been extensively documented in various non-human organisms, such as the white-rot fungus Phanerochaete chrysosporium. nih.govnih.gov In studies on this fungus, P450 enzymes were shown to be essential for the degradation of the pollutant nonylphenol, with specific P450 genes being significantly induced in the presence of the chemical. nih.gov This demonstrates the critical role of P450 systems in the environmental degradation and biological metabolism of complex organic structures like chrysanthemic acid derivatives.
Table 2: Key Enzymes in the Biotransformation of Isopropyl Chrysanthemate
| Enzyme Family | Primary Function | Metabolic Outcome |
|---|---|---|
| Esterases (e.g., Carboxylesterases) | Hydrolysis of the ester bond. nih.govnih.gov | Cleavage of the molecule into chrysanthemic acid and isopropyl alcohol; typically a detoxification step. |
Biochemical Pathways of Action beyond Neuromodulation
While the primary insecticidal action of chrysanthemic acid esters is unequivocally linked to sodium channel modulation, there is evidence suggesting potential interactions with other biochemical systems in invertebrates. Some research into the components of essential oils, which include terpenoids structurally related to chrysanthemic acid, indicates effects on the octopaminergic system in insects. mdpi.com
Advanced Research Directions and Future Outlook for Chrysanthemic Acid, Isopropyl Ester Research
Development of Novel Synthetic Strategies for Enhanced Sustainability
The industrial synthesis of chrysanthemic acid esters has traditionally relied on multi-step chemical processes. google.comasianpubs.org Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes.
Key Research Areas:
Biocatalysis and Metabolic Engineering: A significant area of advancement is the use of engineered microorganisms to produce chrysanthemic acid and its precursors. nih.gov Researchers have successfully engineered metabolic pathways in organisms like E. coli and yeast to produce key intermediates, such as dimethylallyl diphosphate (B83284), which is a natural precursor to chrysanthemic acid. wikipedia.org This biological approach offers the potential for production under milder conditions, reducing energy consumption and the use of hazardous reagents.
Chemo-enzymatic Synthesis: Combining traditional chemical synthesis with enzymatic steps can lead to more efficient and selective processes. Enzymes can be used to perform specific transformations, such as stereoselective esterification, which is crucial for producing the most potent insecticidal isomers.
Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of renewable feedstocks, solvent-free reaction conditions, and the development of catalysts that can be easily recovered and reused. asianpubs.org For instance, research into solid acid catalysts for esterification reactions aims to replace corrosive and difficult-to-handle liquid acids. asianpubs.org
Exploration of Alternative Biological Activities in Non-Pest Organisms
While the insecticidal properties of chrysanthemic acid esters are well-established, their interactions with non-target organisms, both terrestrial and aquatic, warrant further investigation. nih.gov Understanding these interactions is crucial for a comprehensive environmental risk assessment and for uncovering potential new applications.
Research Focus:
Microbial Interactions: Investigating the effects of chrysanthemic acid, isopropyl ester on soil and aquatic microbial communities is essential. Some microorganisms may be capable of degrading these compounds, offering potential for bioremediation, while others might be adversely affected, leading to ecological imbalances. nih.gov
Plant Physiology: Research into how plants absorb, metabolize, and respond to chrysanthemic acid esters can provide insights into potential phytotoxic effects or even growth-promoting properties under certain conditions.
Aquatic Life: The high toxicity of pyrethroids to fish and aquatic invertebrates is a major concern. asianpubs.org Future research should focus on understanding the sublethal effects of this compound on the behavior, reproduction, and development of these organisms. This knowledge can inform the development of safer formulations and application practices.
Mechanistic Studies of Isomeric Specificity in Biological Interactions
Chrysanthemic acid has four stereoisomers, and the biological activity of its ester derivatives is highly dependent on the specific isomeric form. ontosight.aiwikipedia.org The (1R)-trans and (1R)-cis isomers typically exhibit the highest insecticidal potency. ontosight.ai
Future research in this area will likely involve:
Receptor Binding Studies: Detailed molecular modeling and biophysical studies can elucidate how different isomers of chrysanthemic acid esters interact with the voltage-gated sodium channels in insect nerve cells. nih.gov This can explain the observed differences in insecticidal activity at a molecular level.
Metabolic Fate of Isomers: Investigating how different isomers are metabolized by both target pests and non-target organisms is crucial. This can reveal whether certain isomers are more persistent in the environment or if they are transformed into metabolites with different toxicity profiles.
Environmental Remediation and Bioremediation Strategies for Chrysanthemic Acid Ester Residues
The widespread use of pyrethroid insecticides, including those derived from chrysanthemic acid, can lead to the contamination of soil and water. nih.govnih.gov Developing effective remediation strategies is a critical area of research.
Promising approaches include:
Microbial Degradation: Identifying and characterizing microorganisms, such as bacteria and fungi, that can degrade chrysanthemic acid esters is a key focus. nih.govmdpi.com Several species from genera like Pseudomonas, Bacillus, and Aspergillus have shown the ability to break down pyrethroids. nih.gov Future work will involve optimizing conditions for their use in bioremediation and exploring the genetic basis of their degradative capabilities. scirp.org
Phytoremediation: The use of plants to absorb and break down pesticide residues from the soil is another sustainable approach. nih.gov Research is needed to identify plant species that are particularly effective at accumulating and metabolizing chrysanthemic acid esters.
Advanced Oxidation Processes: Chemical methods, such as advanced oxidation processes that use powerful oxidizing agents like ozone or hydroxyl radicals, can also be employed to degrade pesticide residues in water. scirp.org Research in this area aims to improve the efficiency and cost-effectiveness of these technologies.
Role in Integrated Pest Management and Sustainable Agriculture Systems
The future of pest control lies in Integrated Pest Management (IPM), which combines various strategies to manage pests in an economically and environmentally sustainable manner. pops.int this compound and related pyrethroids can play a role in IPM systems, but their use must be carefully considered.
Future considerations include:
Q & A
Q. What are the common synthetic routes for preparing chrysanthemic acid, isopropyl ester, and how do they differ in methodology?
this compound is typically synthesized via esterification of chrysanthemic acid with isopropyl alcohol. Established protocols involve acid-catalyzed reactions (e.g., H₂SO₄) or enzymatic methods to improve selectivity. A key intermediate step includes cyclopropanation of 2,5-dimethyl-2,4-hexadiene with diazoacetate esters (e.g., methyl or tert-butyl diazoacetate) using transition-metal catalysts like Rh₂(acetamidate)₄ or Cu(MeCN)₄ClO₄, which influence stereoselectivity . Lower esters (methyl, ethyl) are often synthesized first, followed by transesterification to the isopropyl derivative .
Q. How does stereochemistry (cis/trans isomerism) of this compound impact its bioactivity?
The cis/trans isomerism at the cyclopropane ring critically affects insecticidal activity. Type I pyrethroids (derived from cis-chrysanthemates) exhibit higher knockdown effects, while trans-isomers may show reduced potency. Stereochemical purity is controlled during synthesis via chiral catalysts or separation techniques (e.g., chromatography, fractional crystallization) . For example, Rh₂ catalysts yield >95% trans-selectivity in cyclopropanation, whereas photoisomerization can alter ratios .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : To confirm cyclopropane ring integrity and esterification success (e.g., δ 1.2–1.4 ppm for isopropyl protons).
- Chiral HPLC : For resolving cis/trans diastereomers and enantiomers (e.g., using amylose-based columns).
- GC-MS : To assess purity and detect byproducts from incomplete esterification .
Advanced Research Questions
Q. How can reaction conditions be optimized to control stereoselectivity in chrysanthemic acid ester synthesis?
- Catalyst choice : Rhodium complexes (e.g., Rh₂(acetamidate)₄) favor trans-cyclopropanes (>98:2 trans/cis), while copper catalysts (e.g., Cu(MeCN)₄ClO₄) offer moderate selectivity (60–80% trans) .
- Solvent and temperature : Polar aprotic solvents (e.g., DCM) at 0–25°C enhance stereocontrol.
- Diazoester substituents : Bulky esters (e.g., dicyclohexylmethyl) improve diastereoselectivity by steric hindrance .
Q. What strategies resolve contradictions in reported isomer ratios during chrysanthemic acid derivatization?
Discrepancies often arise from thermodynamic vs. kinetic control:
- Thermodynamic pathways : Racemization under heat or acidic conditions favors trans-isomers.
- Photoisomerization : UV irradiation generates biradicals, leading to non-equilibrium cis/trans mixtures (e.g., 34:66 cis/trans under Hg lamp) .
- Validation : Cross-check ratios using chiral GC-MS and compare with computational models (DFT) to identify dominant pathways .
Q. How do prochiral intermediates enable access to enantiopure chrysanthemic acid esters?
Prochiral intermediates like caronic anhydride allow stereochemical flexibility. For example:
- Stepwise functionalization : Introduce alkoxy groups late in the synthesis to preserve stereochemical fidelity.
- Dynamic kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. What methodologies ensure reproducibility in synthesizing this compound for multi-lab studies?
- Standardized protocols : Document catalyst loadings (e.g., 2 mol% Rh), solvent purity, and reaction times.
- Batch validation : Use internal standards (e.g., deuterated analogs) in NMR for quantitative analysis.
- Data sharing : Publish detailed spectral datasets (e.g., via Open Science Framework) to enable cross-validation .
Methodological Considerations
Q. How can researchers design experiments to investigate the environmental fate of chrysanthemic acid esters?
- Hydrolysis studies : Simulate aqueous stability at varying pH (e.g., pH 5–9) and analyze degradation products via LC-QTOF-MS.
- Photolysis assays : Expose compounds to UV light (254–365 nm) and monitor isomerization/breakdown using HPLC .
Q. What computational tools aid in predicting the bioactivity of chrysanthemic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
